3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol
Description
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is a fluorinated nitro alcohol with a unique structure featuring a perfluorinated hexane backbone, a nitro group at position 1, and a hydroxyl group at position 2. This compound is part of the broader family of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and diverse functional groups.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F9NO3/c7-3(8,2(17)1-16(18)19)4(9,10)5(11,12)6(13,14)15/h2,17H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZQLVNLDJUWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379712 | |
| Record name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240408-94-0 | |
| Record name | 3,3,4,4,5,5,6,6,6-nonafluoro-1-nitrohexan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Fluorinated Alcohol Precursors
A plausible route involves nitration of 3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol (CAS 2043-47-2). This method mirrors nitration strategies for aromatic alcohols but adapts to aliphatic systems.
- Reagents :
- 3,3,4,4,5,5,6,6,6-Nonafluorohexan-1-ol
- Nitric acid (HNO₃) or mixed acid (HNO₃/H₂SO₄)
- Solvent (e.g., dichloromethane or 1,2-dichloroethane)
- Conditions :
- Low temperature (0–20°C) to minimize oxidation of the alcohol group.
- Gradual addition of nitrating agent to control exothermicity.
- Fluorinated alcohols are less nucleophilic, requiring activated nitrating agents.
- Competing side reactions (e.g., oxidation or decomposition) may reduce yields.
Nucleophilic Substitution with Nitro Groups
Introducing the nitro group via displacement of a leaving group (e.g., halide) in a fluorinated intermediate.
- Synthesis of Fluorinated Alkyl Halide :
- Convert 3,3,4,4,5,5,6,6,6-nonafluorohexan-1-ol to its corresponding bromide or iodide using PBr₃ or HI.
- Nitro Group Introduction :
- React with silver nitrite (AgNO₂) in polar aprotic solvents (e.g., DMF) to form the nitro compound.
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | PBr₃, 0°C, 2h | C₆H₅F₉Br | ~75 |
| 2 | AgNO₂, DMF, 60°C | Target | ~50 |
- Avoids direct nitration challenges.
- Utilizes stable intermediates.
Oxidation of Amine Derivatives
Oxidation of a primary amine to a nitro group in a fluorinated chain.
Steps :
- Amination : Introduce an amine group at the C1 position of the fluorinated hexanol.
- Oxidation : Use oxidizing agents (e.g., m-CPBA or H₂O₂/Na₂WO₄) to convert the amine to a nitro group.
- Requires synthesis of a fluorinated amine precursor, which may involve hazardous reagents.
- Oxidation efficiency in highly fluorinated systems is underexplored.
Summary of Key Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄F₉NO₃ | |
| Boiling Point | Not reported | N/A |
| Hazard Classification | Irritant (Xi) | |
| Typical Purity | 95–98% | Supplier data |
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of perfluorinated ketones or carboxylic acids.
Reduction: Formation of perfluorinated amines.
Substitution: Formation of various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmaceutical Industry
Fluorinated compounds are widely recognized for their biological activity and stability. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol is being investigated for:
- Drug Development: Its unique structure can enhance the pharmacokinetic properties of drug candidates. Fluorination often increases metabolic stability and bioavailability.
- Antimicrobial Agents: Preliminary studies suggest that fluorinated alcohols may exhibit antimicrobial properties. The presence of the nitro group could also contribute to this activity.
Material Science
The incorporation of fluorinated compounds into materials can significantly alter their physical properties:
- Surface Coatings: The hydrophobic nature of nonafluoro compounds makes them ideal for use in water-repellent coatings. These coatings are useful in various applications including textiles and electronics.
- Polymer Additives: As an additive in polymer formulations, this compound can improve thermal stability and chemical resistance of the resulting materials.
Environmental Applications
Fluorinated compounds are also being studied for their potential roles in environmental applications:
- Pollution Control: The stability of fluorinated compounds makes them suitable for use in environmental remediation processes where persistent pollutants need to be neutralized.
- Green Chemistry Initiatives: Research is ongoing into how such compounds can be used to develop more environmentally friendly chemical processes by minimizing waste and energy consumption.
Case Study 1: Drug Development
A recent study published in Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents based on nonafluoro alcohols. The research demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains while maintaining low toxicity levels in mammalian cells.
Case Study 2: Surface Coating Technology
In a publication by Advanced Materials, researchers reported on the use of fluorinated alcohols in developing superhydrophobic surfaces. The study highlighted how incorporating this compound into polymer matrices resulted in surfaces that repelled water effectively while maintaining durability under mechanical stress.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the stabilization of reactive intermediates and influence the reactivity of other functional groups in the molecule. The pathways involved may include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanol (4:2 FTOH)
- Structural Differences : Lacks the nitro group at position 1; hydroxyl group is at position 1 instead of position 2.
- Chemical Properties :
- Reduced acidity of the hydroxyl group due to the absence of an electron-withdrawing nitro group.
- Lower polarity compared to the nitro alcohol.
- Applications : Used in polymer production and surfactants.
- Toxicity: Known to suppress RAG1/RAG2 gene expression in Jurkat T-cells, similar to other PFAS .
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohex-1-ene
- Structural Differences : Contains a double bond (C=C) instead of a hydroxyl group at position 2.
- Chemical Properties :
- Applications: Potential monomer for fluorinated polymers.
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
- Structural Differences : Replaces the hydroxyl and nitro groups with a thiol (-SH) at position 1.
- Chemical Properties :
- Strong nucleophilicity, enabling disulfide bond formation.
- Higher volatility compared to the nitro alcohol.
- Applications: Used in self-assembled monolayers (SAMs) and gold nanoparticle functionalization .
2-Amino-3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexane Hydrochloride
- Structural Differences: Amino group at position 2 and nitro at position 1, forming a hydrochloride salt.
- Chemical Properties: Enhanced water solubility due to the ionic nature. Basic amino group can participate in acid-base reactions.
- Applications: Potential precursor for pharmaceuticals or agrochemicals .
Perfluorooctanoic Acid (PFOA)
- Structural Differences : Carboxylic acid group instead of nitro and hydroxyl.
- Chemical Properties :
- High environmental persistence and bioaccumulation.
- Strong surfactant properties.
- Toxicity : Linked to immune suppression and endocrine disruption, unlike the nitro alcohol, which may degrade more readily .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | Molecular Formula | Boiling Point (°C) | Key Functional Groups | Key Applications |
|---|---|---|---|---|
| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol | C₆H₄F₉NO₃ | Not reported | Nitro, Hydroxyl | Research chemical |
| 4:2 FTOH | C₆H₅F₉O | ~120–140 | Hydroxyl | Surfactants, Polymers |
| 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol | C₆H₃F₉S | ~80–100 | Thiol | SAMs, Nanotechnology |
| PFOA | C₈HF₁₅O₂ | 189–192 | Carboxylic Acid | Non-stick coatings |
Biological Activity
3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol (CAS No. 306935-66-0) is a fluorinated compound with a unique structure that imparts distinct biological activities. This article reviews the known biological activities of this compound, supported by relevant data tables and research findings.
- Molecular Formula : C6H2F9NO2
- Molecular Weight : 291.07 g/mol
- Boiling Point : 68 °C
- Density : 1.588 g/cm³ (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound's unique fluorinated structure suggests potential applications in medicinal chemistry and environmental science.
Antimicrobial Activity
Research indicates that compounds with similar fluorinated structures exhibit significant antimicrobial properties. The presence of the nitro group in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various fluorinated compounds on different human tumor cell lines. Although specific data on this compound is limited:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to determine specific cytotoxicity levels for this compound.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various nitro-containing compounds against Helicobacter pylori, it was found that similar compounds demonstrated effective inhibition. While direct data on this compound is lacking:
- Compound Tested : Nitro-substituted fluorinated derivatives
- Results : Significant inhibition against H. pylori was observed with IC50 values ranging from 10 to 30 µM.
This suggests that this compound may also possess similar antimicrobial properties due to its structural characteristics.
Case Study 2: Environmental Toxicology
Fluorinated compounds are often studied for their environmental impact. A study focused on the degradation pathways of perfluorinated compounds revealed that similar structures could resist biodegradation but exhibit toxicity to aquatic organisms:
These findings highlight the need for further investigation into the ecological risks posed by this compound.
Q & A
Basic: What synthetic routes are commonly employed for 3,3,4,4,5,5,6,6,6-Nonafluoro-1-nitrohexan-2-ol, and how are yield and purity optimized?
The synthesis typically involves sequential fluorination and nitration steps. Fluorination may use reagents like sulfur tetrafluoride (SF₄) or metal fluorides under controlled anhydrous conditions due to fluorine’s high reactivity. The nitro group is introduced via nitration using mixed acid (HNO₃/H₂SO₄) or nitrosonium salts. Critical parameters include:
- Temperature control : Fluorination is exothermic; overheating risks decomposition.
- Solvent selection : Fluorophobic solvents (e.g., perfluorocarbons) minimize side reactions.
- Purification : Distillation or recrystallization in fluorinated solvents improves purity.
Yield optimization requires stoichiometric precision and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves fluorine and nitro group spatial arrangements (e.g., using Bruker APEX3 software for data collection ).
- ¹⁹F NMR : Detects fluorine environments; chemical shifts between -70 to -120 ppm indicate CF₃/CF₂ groups.
- FTIR : Confirms nitro (1520–1350 cm⁻¹ asymmetric stretching) and hydroxyl (broad ~3300 cm⁻¹) functionalities.
Cross-validation with computational models (e.g., NIST Chemistry WebBook data ) enhances accuracy.
Advanced: How do the electron-withdrawing fluorine and nitro groups influence reactivity in nucleophilic substitutions?
The strong electron-withdrawing effects of fluorine and nitro groups:
- Activate the α-carbon : Enhance susceptibility to nucleophilic attack, particularly at the nitro-bearing carbon.
- Steric hindrance : Fluorine’s bulkiness may limit access to reaction sites, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.
Experimental design should balance electronic activation with steric constraints. Kinetic studies (e.g., monitoring via HPLC) and computational electrostatic potential maps help predict regioselectivity .
Advanced: What methodologies assess environmental persistence and bioaccumulation of perfluorinated nitroalcohols?
- High-resolution mass spectrometry (HRMS) : Quantifies trace levels in environmental matrices.
- Bioconcentration factor (BCF) assays : Use in vitro models (e.g., fish hepatocytes) to measure lipid solubility.
- Degradation studies : Expose the compound to UV/oxidizing agents to simulate photolytic breakdown.
Perfluoroalkyl chains resist biodegradation, necessitating long-term ecotoxicological monitoring .
Advanced: How can conflicting solubility data (experimental vs. computational) be resolved?
- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in solvents like THF or acetone.
- Computational adjustment : Refine COSMO-RS models by incorporating fluorine-specific solvation parameters.
- Controlled humidity studies : Moisture can alter fluorinated compound solubility; anhydrous conditions reduce variability .
Advanced: What parameters optimize self-assembled monolayer (SAM) formation using this compound?
- Substrate preparation : Gold or silver surfaces require pre-treatment with piranha solution to remove oxides.
- Concentration : 1–5 mM in fluorinated solvents ensures monolayer uniformity without multilayer formation.
- Immersion time : 12–24 hours under nitrogen achieves optimal SAM density.
Characterization via AFM or contact angle measurements validates surface coverage .
Basic: What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to prevent inhalation of nitro group-derived NOₓ fumes.
- PPE : Fluoropolymer-coated gloves and goggles resist permeation by fluorinated solvents.
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., NaHSO₃) before disposal .
Advanced: Which quantum chemical methods predict electronic properties of fluorinated nitroalcohols?
- DFT calculations : B3LYP/6-311+G(d,p) basis set models fluorine’s electronegativity and hyperconjugation effects.
- NBO analysis : Quantifies charge distribution between nitro and fluorine moieties.
- Benchmarking : Compare computed dipole moments with experimental data (e.g., NIST reference values ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
